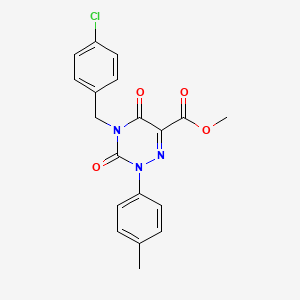![molecular formula C18H15F3O4 B2940995 (E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid CAS No. 866050-74-0](/img/structure/B2940995.png)
(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid, also known as trifloxystrobin, is an organic compound that is widely used in the agricultural industry as an active ingredient in fungicides. This compound is a synthetic derivative of the naturally occurring strobilurin family of compounds, which have been found to have a variety of beneficial effects in crop protection. Trifloxystrobin has been found to be effective against a wide range of plant diseases caused by fungi, and it has been used in various countries around the world for this purpose.
Wissenschaftliche Forschungsanwendungen
Renewable Building Blocks for Polybenzoxazine
Phloretic acid (PA), closely related to the target compound by its phenolic nature, is identified as a renewable precursor for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol. This approach enables the production of almost 100% bio-based benzoxazine monomers, potentially applicable in creating materials with suitable thermal and thermo-mechanical properties for various applications, thereby highlighting the sustainability aspect of using phenolic compounds in material science (Trejo-Machin et al., 2017).
Synthesis of Stereoisomeric Propenoic Acids
Research on synthesizing stereoisomeric o-methoxy-substituted 2,3-diphenyl propenoic acids and their esters provides foundational knowledge for the chemical manipulation of similar compounds. The creation of E and Z isomers through modified Perkin condensation and the use of coumarin derivatives highlights the compound's versatility in chemical synthesis and potential application in designing novel molecules with specific properties (Felfoeldi et al., 2000).
Exploration of Phenolic Compounds
The investigation into phenolic compounds derived from natural sources, like the roots of Jordanian viper's grass, underscores the diverse biological activities and chemical functionalities of phenolic structures. These studies pave the way for exploring the biological activities of similar phenolic acids and their potential applications in pharmaceuticals and nutraceuticals (Bader et al., 2011).
Antioxidant Activities of Phenyl Ether Derivatives
Research on phenyl ether derivatives isolated from marine-derived fungi, including compounds structurally akin to the target molecule, reveals their strong antioxidant activities. These findings indicate the potential of such compounds in developing antioxidant agents, contributing to the understanding of how structural features influence biological activity (Xu et al., 2017).
Thermal Degradation and Polymer Formation
The thermal degradation of ferulic acid, related to the compound by its cinnamic acid backbone, demonstrates the potential for creating ether-linked phenolic products. This process suggests a mechanism for incorporating phenolic moieties into food macromolecules during cooking, with implications for understanding and manipulating food chemistry (Rizzi & Boekley, 1992).
Eigenschaften
IUPAC Name |
(E)-3-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3O4/c1-24-16-10-12(6-8-17(22)23)5-7-15(16)25-11-13-3-2-4-14(9-13)18(19,20)21/h2-10H,11H2,1H3,(H,22,23)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBHIGABTYRXPZ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine](/img/structure/B2940912.png)
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)
![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)



![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2940924.png)



![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2940928.png)
![{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol](/img/structure/B2940929.png)


